molecular formula C10H16N2O3 B5653935 Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate CAS No. 55808-21-4

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate

Cat. No.: B5653935
CAS No.: 55808-21-4
M. Wt: 212.25 g/mol
InChI Key: QUCROCXEJQRURH-UHFFFAOYSA-N
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Description

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This method allows for the formation of differentially substituted regioisomeric isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of certain proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is unique due to its specific functional groups and the resulting chemical properties. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCROCXEJQRURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NOC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353885
Record name ST50938758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55808-21-4
Record name ST50938758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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